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An In-depth Technical Guide to the Physicochemical Properties of Ethyl (4-methyl-1-
piperazinyl)acetate

Introduction: The Significance of a Versatile
Scaffold

In the landscape of modern drug discovery and development, the piperazine moiety stands out
as a privileged scaffold, frequently incorporated into bioactive molecules to modulate their
pharmacological and pharmacokinetic profiles.[1][2] Ethyl (4-methyl-1-piperazinyl)acetate is
a key intermediate, a versatile building block that provides medicinal chemists with a reliable
handle to introduce the N-methylpiperazine group. Understanding its fundamental
physicochemical properties is not merely an academic exercise; it is the cornerstone of its
effective application, enabling researchers to predict its behavior in reactions, design robust
analytical methods, and ultimately, synthesize novel therapeutic agents with greater efficiency
and control. This guide offers a comprehensive exploration of these properties, grounded in
established analytical principles and practical, field-proven insights.

Molecular Identity and Structural Rationale
Chemical Identity

o Systematic Name (IUPAC): ethyl 2-(4-methylpiperazin-1-yl)acetate[3]
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o Common Synonyms: Ethyl 4-methyl-1-piperazineacetate, (4-Methyl-piperazin-1-yl)-acetic
acid ethyl ester[4][5]

e CAS Number: 28920-67-4[4][5][6]
e Molecular Formula: CoH1sN202[3][4]

e Molecular Weight: 186.25 g/mol [3][4]

Structural Representation

The structure of Ethyl (4-methyl-1-piperazinyl)acetate combines a basic N-methylpiperazine
ring with an ethyl acetate functional group. This bifunctional nature is central to its utility and
chemical behavior.

Caption: 2D Structure of Ethyl (4-methyl-1-piperazinyl)acetate.

Rationale for Structural Features

The molecule's architecture dictates its chemical personality. The tertiary amine of the N-methyl
group and the other tertiary amine within the piperazine ring impart basicity, making the
molecule susceptible to protonation in acidic environments. The ethyl ester group provides a
site for nucleophilic attack, most notably hydrolysis, which can convert the ester back to the
corresponding carboxylic acid.[7] This duality is key: the basic nitrogen allows for manipulation
of solubility based on pH, while the ester provides a reactive handle for amide bond formation
or other derivatizations.

Core Physicochemical Properties

A guantitative understanding of a molecule's physical properties is essential for its purification,
handling, and formulation.

Summary of Physicochemical Data
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Property Value Source
Molecular Weight 186.25 g/mol [3114]
Boiling Point 250.3°C at 760 mmHg [4]
115-116°C at 12 Torr [5]

Density 1.019 g/cm3 (Predicted) [415]
Flash Point 105.2°C [4][5]
Refractive Index 1.466 [415]
pKa (Predicted) 7.45+0.10 [5]
Vapor Pressure 0.0218 mmHg at 25°C [4]

In-depth Discussion of Key Properties

» Boiling Point and Volatility: The relatively high boiling point at atmospheric pressure
(250.3°C) indicates low volatility.[4] For purification, vacuum distillation is the preferred
method, as evidenced by the significantly lower boiling point at reduced pressure (115-116°C
at 12 Torr).[5] This prevents thermal degradation that might occur at higher temperatures.

» Solubility: While specific quantitative data is sparse in readily available literature, the
structure allows for qualitative prediction. The presence of two tertiary amine nitrogens and
two oxygen atoms allows for hydrogen bonding with protic solvents like water, suggesting
some degree of agueous solubility. However, the nine-carbon backbone and ethyl group
introduce lipophilic character. Therefore, it is expected to be freely soluble in a wide range of
organic solvents such as alcohols, ethyl acetate, and dichloromethane. Its aqueous solubility
is expected to increase significantly at lower pH due to the protonation of the basic
piperazine nitrogens.

» pKa and pH-Dependent Behavior: The predicted pKa of 7.45 is attributed to the protonation
of one of the piperazine nitrogens.[5] This value is critically important for drug development,
as it dictates the charge state of the molecule at physiological pH (~7.4). At pH values below
its pKa, the molecule will be predominantly protonated and exist as a cation, which typically
enhances water solubility but may decrease membrane permeability. Conversely, at pH
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values above the pKa, the molecule will be in its neutral, more lipophilic form. This
equilibrium is fundamental for designing liquid chromatography methods, extraction
protocols, and pharmaceutical formulations.

Equilibrium at Physiological pH
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Caption: Protonation equilibrium of the piperazine moiety.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of Ethyl (4-methyl-1-piperazinyl)acetate requires a suite of
analytical techniques. The protocols described below represent a self-validating system for
quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.
o Expected *H NMR Spectrum (in CDCIs):

o ~4.1-4.2 ppm (quartet, 2H): The -O-CH2-CHs protons of the ethyl group, split by the
adjacent methyl group.

o ~ 3.2 ppm (singlet, 2H): The -CH2-COO- protons adjacent to the piperazine nitrogen and
the carbonyl group.
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o ~ 2.4-2.7 ppm (broad multiplet, 8H): The four sets of -CHz- protons on the piperazine ring,
which often appear as a complex, overlapping signal.

o ~ 2.3 ppm (singlet, 3H): The N-CHs protons on the piperazine ring.

o ~1.2-1.3 ppm (triplet, 3H): The -O-CH2-CHs protons of the ethyl group, split by the
adjacent methylene group.

+ Expected 3C NMR Spectrum: The spectrum should show 8 distinct signals, corresponding to
the 9 carbon atoms (two pairs of piperazine carbons are chemically equivalent). Key signals
would include the carbonyl carbon (~170 ppm), the ester carbons (~60 ppm and ~14 ppm),
and the carbons of the piperazine ring and N-methyl group (~45-55 ppm).

NMR Analysis Workflow

Dissolve Sample
in Deuterated Solvent
(e.g., CDCI3)

Acquire Spectrum
(*H, 13C, etc.)

Process Data
(Fourier Transform, Phasing)

Confirm Structure
& Assess Purity
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Caption: Standard workflow for NMR-based structural confirmation.

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and fragmentation pattern.

Expected Molecular lon: In Electron lonization (EI) mode, a molecular ion peak [M]* should
be observed at m/z = 186. In Electrospray lonization (ESI) mode, common in LC-MS, the
protonated molecule [M+H]* would be detected at m/z = 187.1.

Key Fragmentation Pattern: A characteristic fragmentation would be the loss of the ethoxy
group (-OC2Hs) to give a fragment at m/z = 141, or the loss of the entire ethyl acetate side
chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

~1735-1750 cm~1: A strong, sharp absorption corresponding to the C=0 (ester) stretch. This
is a definitive peak for this molecule.

~2800-3000 cm~1: C-H stretching vibrations from the alkyl groups.
~1150-1250 cm~1: C-O stretching of the ester group.

~1100-1150 cm~1: C-N stretching of the tertiary amines.

Chromatographic Analysis: A Self-Validating Purity
Protocol

A robust chromatographic method is essential for verifying purity.
* Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

o Causality: This technique is ideal because it separates compounds based on polarity. The
basic nature of the analyte requires careful mobile phase selection to ensure good peak
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shape.

o Step-by-Step Protocol:
o Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 pm particle size).

o Mobile Phase A: 0.1% Formic Acid in Water. The acid is critical; it protonates the
piperazine nitrogens, preventing peak tailing by masking interactions with residual silanols
on the silica support.

o Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

o Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase
to a high percentage (e.g., 95%) over 10-15 minutes. This ensures elution of any potential
impurities with different polarities.

o Flow Rate: 1.0 mL/min.

o Detection: UV detector at ~210 nm, where the ester carbonyl group has some
absorbance.

o Validation: The purity is determined by integrating the area of the main peak relative to the
total area of all peaks in the chromatogram.

Synthesis and Reactivity
Synthetic Pathway

The most common and straightforward synthesis involves the N-alkylation of 1-
methylpiperazine with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate,
in the presence of a base to neutralize the resulting hydrohalic acid.
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Caption: Synthetic route via N-alkylation.

Key Reactivity: Ester Hydrolysis

A primary reaction of this molecule is the hydrolysis of the ethyl ester to form (4-methyl-1-
piperazinyl)acetic acid.[7] This reaction can be catalyzed by either acid or base and is often a
subsequent step in a synthetic sequence where the carboxylic acid functionality is required for
further reactions, such as amide coupling. A patent describes the hydrolysis of the ethyl acetate
by stirring in water at reflux temperature for 2 hours.[7]

Conclusion: A Cornerstone for Drug Discovery

Ethyl (4-methyl-1-piperazinyl)acetate is more than just a chemical compound; it is an
enabling tool for medicinal chemistry. Its well-defined physicochemical properties—particularly
its basicity, solubility profile, and reactive ester handle—provide a reliable and predictable
platform for molecular elaboration. The piperazine core it delivers is instrumental in optimizing
the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.
[1] A thorough understanding of the principles outlined in this guide empowers researchers to
leverage this versatile building block to its full potential, accelerating the journey from initial
concept to innovative therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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